1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the CAS Number: 866135-78-6 . It has a molecular weight of 304.31 and its IUPAC name is 1,1,1-trifluoro-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3 . This code provides a specific text string that represents a chemical structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 304.31 . The IUPAC name for this compound is 1,1,1-trifluoro-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Drug Design
The structural analysis of arylpiperazine derivatives, closely related to 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol, shows significant bioactivity against α1A-adrenoceptors. Research involving conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking indicates these compounds' potential for designing highly selective antagonists with chirality (Xu et al., 2016).
Synthesis and Pharmacological Evaluation
The synthesis of trifluoromethyl-substituted heteroarenes, including piperazines, demonstrates the versatility of trifluoromethyl-containing building blocks for preparing compounds with potential therapeutic applications. This approach has been employed in synthesizing drugs like Celebrex® (celecoxib), highlighting the utility of such chemical frameworks in pharmaceutical development (Sommer et al., 2017).
Neuropharmacological Studies
Studies on compounds structurally related to this compound, like 1-(m-trifluoromethylphenyl)-piperazine, reveal their impact on serotonin binding and turnover in the brain. Such research contributes to understanding the neuropharmacological mechanisms and the development of serotonin receptor agonists (Fuller et al., 1978).
Antifungal and Antidepressant Agents
New azoles with antifungal activity have been designed and synthesized, including compounds with a piperazine moiety, demonstrating broad-spectrum antifungal properties. Molecular docking studies further provide insight into their mechanisms of action, underscoring the potential of these compounds in treating fungal infections (Chai et al., 2011). Additionally, derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter showcase promising antidepressant properties, highlighting the therapeutic potential of this compound related compounds in mental health treatments (Martínez et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide safety measures to be taken while handling the compound.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYTSOIVSKGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.